molecular formula C23H25N5O B5032825 2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

Cat. No.: B5032825
M. Wt: 387.5 g/mol
InChI Key: NDWXSZDHONVXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is a complex organic compound that features both imidazole and benzodiazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide typically involves multiple steps, starting with the preparation of the imidazole and benzodiazole intermediates. The imidazole ring can be synthesized through the dehydrogenation of 2-methylimidazoline using active nickel at elevated temperatures . The benzodiazole moiety can be prepared via nucleophilic substitution reactions involving benzimidazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the benzodiazole moiety can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodiazole moiety can produce dihydrobenzodiazoles.

Scientific Research Applications

2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzodiazole moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is unique due to its combination of imidazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

2-methyl-N-[2-[(2-methylimidazol-1-yl)methyl]-1-propylbenzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-4-12-28-21-10-9-18(25-23(29)19-8-6-5-7-16(19)2)14-20(21)26-22(28)15-27-13-11-24-17(27)3/h5-11,13-14H,4,12,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXSZDHONVXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)N=C1CN4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.